TAK-285, also known as TAK285-Iodo, is an investigational compound primarily classified as an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor. It is designed to target and inhibit the activity of these receptors, which are often overexpressed in various cancers, making it a potential therapeutic agent in oncology.
TAK-285 was developed by Takeda Pharmaceutical Company and is part of a broader class of compounds aimed at treating cancers associated with abnormal signaling through the EGFR and HER2 pathways. These pathways are crucial for cell proliferation and survival, and their dysregulation is implicated in many malignancies, including breast and lung cancers. TAK-285 is categorized as a small molecule inhibitor, specifically targeting the tyrosine kinase domain of these receptors.
The synthesis of TAK-285 involves several key steps that utilize various chemical reactions to construct its complex structure. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization methods such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the final product .
The molecular structure of TAK-285 includes several functional groups that contribute to its inhibitory activity against EGFR and HER2. The compound's structure can be represented as follows:
The structural integrity of TAK-285 is confirmed through spectroscopic techniques such as NMR and mass spectrometry, which provide information on the arrangement of atoms within the molecule .
TAK-285 undergoes various chemical reactions that enhance its therapeutic potential:
The inhibitory mechanism involves competitive binding with ATP at the kinase domain, leading to reduced receptor activation and downstream signaling that promotes cancer cell proliferation.
TAK-285 exerts its anticancer effects primarily through:
Cell-based assays have shown that treatment with TAK-285 results in decreased levels of phosphorylated ERK and Akt proteins, indicating effective blockade of downstream signaling pathways associated with cell survival and proliferation .
TAK-285 is characterized by:
Key chemical properties include:
TAK-285 is primarily investigated for its potential use in treating cancers characterized by overexpression or mutation of EGFR or HER2. Clinical trials are ongoing to evaluate its efficacy in various malignancies, including non-small cell lung cancer and breast cancer.
The human epidermal growth factor receptor (HER) family, particularly HER2 (ErbB2) and EGFR (HER1/ErbB1), are well-validated oncogenic drivers. Upon dimerization—notably HER2-HER3 heterodimers—these receptors activate potent downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote uncontrolled cell proliferation, survival, and metastasis [4]. HER2 overexpression occurs in ~25% of breast cancers and is linked to aggressive disease and poor prognosis. Critically, HER3, though kinase-dead, provides essential PI3K-binding sites that amplify oncogenic signaling. In HER2-amplified cancers, HER2 phosphorylates HER3 (trans-phosphorylation), sustaining Akt activation and tumor growth [4]. This dependency creates a therapeutic vulnerability for dual HER2/EGFR inhibitors like TAK-285.
Table 1: Key Molecular Features of HER Family Members in Oncology
Receptor | Kinase Activity | Primary Dimer Partners | Key Oncogenic Role |
---|---|---|---|
HER2 (ErbB2) | Active | HER3, EGFR | Amplified in breast/gastric cancers; drives proliferation |
EGFR (HER1) | Active | HER2, HER3 | Mutated/overexpressed in NSCLC, HNSCC; promotes survival |
HER3 (ErbB3) | Inactive | HER2, EGFR | Critical PI3K/Akt activator; resistance mediator |
A major limitation of existing HER2/EGFR inhibitors (e.g., lapatinib, neratinib) is their inadequate efficacy against brain metastases, which develop in 30–50% of advanced HER2-positive breast cancer patients. This failure stems from two interrelated barriers:
TAK-285, an investigational oral pyrimidine-based inhibitor, was engineered to overcome efflux-mediated resistance. Key pharmacological advantages include:
Table 2: Comparative BBB Penetration and Efflux Susceptibility of HER2/EGFR Inhibitors
Compound | Pgp Substrate? | Caco-2 Papp (×10⁻⁶ cm/s) | Brain-to-Plasma AUC Ratio (Rat) |
---|---|---|---|
TAK-285 | No | >10 (High permeability) | 0.4 |
Lapatinib | Yes | <1 (Low permeability) | 0.03 |
Neratinib | Yes | <1 (Low permeability) | 0.08 |
Data derived from Caco-2 models and rat pharmacokinetic studies [1] [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1